

Application Note: Simultaneous Determination of Rifampicin and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: 25-Desacetyl Rifampicin-d3

Cat. No.: B15623595

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Rifampicin and its primary metabolite, 25-desacetyl-rifampicin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Monitoring its plasma concentrations, along with its main active metabolite, 25-desacetyl-rifampicin, is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of Rifampicin and 25-desacetyl-rifampicin in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

Materials and Reagents

- Rifampicin and 25-desacetyl-rifampicin reference standards
- Rifampicin-d8 (Internal Standard, IS)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 μ m) is recommended for good separation.[\[1\]](#)

Standard and Sample Preparation

2.3.1. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-desacetyl-rifampicin, and Rifampicin-d8 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Rifampicin and 25-desacetyl-rifampicin stock solutions in a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.[\[1\]](#)
- Internal Standard Working Solution (2.5 mg/L): Dilute the Rifampicin-d8 stock solution in ice-cold acetonitrile.[\[1\]](#)

2.3.2. Preparation of Calibration Standards and Quality Control Samples

- Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 5-40,000 µg/L for Rifampicin.[1]
- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

2.3.3. Sample Preparation Protocol

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (Rifampicin-d8).[1][2]
- Vortex the mixture vigorously for 1 minute to precipitate proteins.[1][2]
- Centrifuge the samples at high speed (e.g., 16,200 x g) for 10-25 minutes to pellet the precipitated proteins.[2]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow



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LC-MS/MS experimental workflow.

Chromatographic and Mass Spectrometric Conditions

Table 1: Chromatographic Conditions

Parameter	Value
Column	Kinetex C18 (50 x 2.1 mm, 2.6 μ m)[1]
Mobile Phase A	0.1% Formic acid in Water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	Gradient: 0.5 - 0.9 mL/min[1]
Column Temperature	50°C[1]
Injection Volume	1 μ L[1]
Run Time	Approximately 2.4 minutes[1]

A representative gradient elution is as follows: start at 30% B, increase to 95% B, and then re-equilibrate to initial conditions.[1]

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Capillary Voltage	4000 V[1]
Gas Temperature	275°C[1]
Gas Flow	5 L/min[1]
Nebulizer Pressure	310 kPa[1]
Sheath Gas Flow	11 L/min[1]
Sheath Gas Temp.	400°C[1]

Table 3: MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor Voltage (V)	Collision Energy (eV)
Rifampicin	823.4	163.1 (Quantifier)	80	41
823.4	107.1 (Qualifier)	80	61	
25-desacetyl-rifampicin	781.1	749.1	-	-
Rifampicin-d8 (IS)	831.4	-	-	-

Note: Fragmentor voltage and collision energy for 25-desacetyl-rifampicin and Rifampicin-d8 should be optimized based on the specific instrument used. The m/z transition for 25-desacetyl-rifampicin is based on published literature.[3]

Method Validation

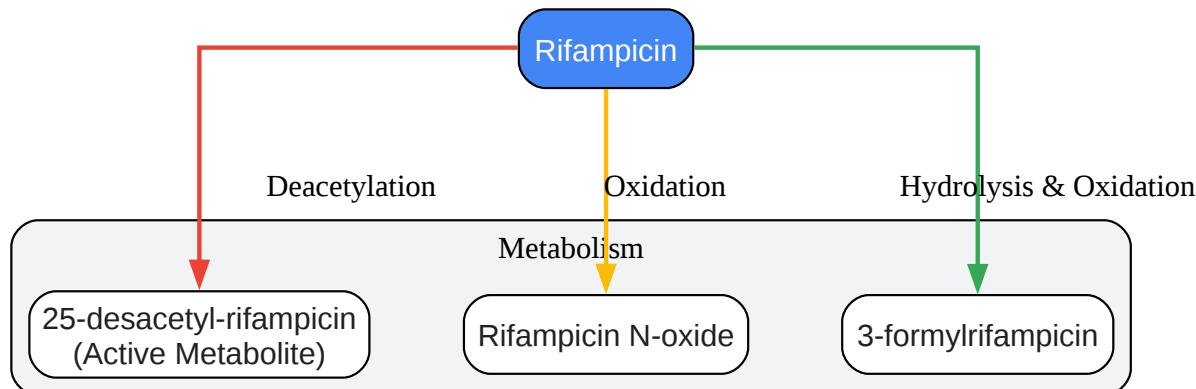
The method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters to assess include:

- Linearity: The method demonstrates good linearity over a wide concentration range (e.g., 5-40,000 µg/L) with a correlation coefficient (r^2) > 0.99.[1]
- Accuracy and Precision: Inter- and intra-day accuracy and precision should be within $\pm 15\%$ ($\pm 20\%$ at the Lower Limit of Quantification, LLOQ).
- Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible. A recovery of approximately 92% for Rifampicin has been reported.[1]
- Matrix Effect: The absence of significant matrix effects should be demonstrated to ensure that components of the plasma do not interfere with the ionization of the analytes.
- Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage.

Table 4: Example Method Validation Summary

Parameter	Rifampicin	25-desacetyl-rifampicin
Linearity Range ($\mu\text{g/L}$)	5 - 40,000[1]	To be determined
Correlation Coefficient (r^2)	> 0.999[1]	> 0.99
LLOQ ($\mu\text{g/L}$)	5[1]	To be determined
Intra-day Precision (%CV)	< 5%	< 15%
Inter-day Precision (%CV)	< 5%	< 15%
Intra-day Accuracy (%)	95 - 105%	85 - 115%
Inter-day Accuracy (%)	95 - 105%	85 - 115%
Extraction Recovery (%)	~92%[1]	To be determined

Rifampicin Metabolism and Signaling Pathway



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Simplified metabolic pathway of Rifampicin.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous determination of Rifampicin and its primary metabolite, 25-desacetyl-rifampicin, in human plasma using LC-MS/MS. The described method is rapid, sensitive, and robust, making it well-suited for high-throughput analysis in clinical and research settings. The simple sample preparation procedure and short chromatographic run time contribute to the efficiency of this method. Proper method validation is essential to ensure reliable and accurate results for pharmacokinetic and therapeutic drug monitoring studies.

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